molecular formula C12H12O5 B3424427 4-Acetoxy-3-methoxycinnamic acid CAS No. 34749-55-8

4-Acetoxy-3-methoxycinnamic acid

Cat. No. B3424427
CAS RN: 34749-55-8
M. Wt: 236.22 g/mol
InChI Key: IHKNVZISLLDMOR-GQCTYLIASA-N
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Description

4-Acetoxy-3-methoxycinnamic acid is an acetate ester obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid . It is a cinnamaldehyde derivative and an organic building block useful in chemical synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethanol and 4-hydroxy-3-methoxycinnamic acid using an efficient cation-exchange resin as a catalyst under microwave irradiation . The traditional synthesis was catalyzed by sulfuric acid under direct heating method .


Molecular Structure Analysis

The molecular formula of this compound is C12H12O5 . The InChI is InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15) .


Chemical Reactions Analysis

This compound is a cinnamaldehyde derivative and is an organic building block useful in chemical synthesis .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.22 g/mol . The exact mass is 236.06847348 g/mol .

Scientific Research Applications

Antiplatelet Activity

4-Acetoxy-3-methoxycinnamic acid, also known as ferulic acid, has been studied for its antiplatelet activity. A study synthesized this compound using microwave irradiation and tested its antiplatelet activity through blood clotting time methods. The results showed that 4-hydroxy-3-methoxycinnamic acid has significant antiplatelet activity, comparable to acetosal (Marentek, Budiati, & Ekowati, 2022).

Antioxidant and Biological Activities

Ferulic acid is also recognized for its antioxidant properties, which may help combat disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. This review highlights its various biological activities and its presence in numerous foods (Silva & Batista, 2017).

Analytical Methodologies for Quantification

Analytical methodologies have been developed for quantifying ferulic acid and its oligomers. This is crucial for its potential applications in food, health, and cosmetic industries (Barberousse et al., 2008).

Anticancer Properties

4-Hydroxy-3-methoxycinnamic acid exhibits selective anticancer inhibitory activity on tumor cells. A study found that it inhibits proliferation and induces apoptosis in human breast cancer cells with minimal effects on non-tumoral cells (Hamdan et al., 2013).

Role in Soil Ecology

This compound's role in soil ecology, particularly its involvement in biochemical interactions between plants and soil organisms, has been investigated. The study addressed how soil physicochemical and biological processes affect the concentrations of ferulic acid in soil (Dalton, 1989).

Nutraceutical Applications

The compound's nutraceutical applications, particularly its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities, have been extensively reviewed. This includes discussions on its natural sources, metabolism, and safety in food applications (Płowuszyńska & Gliszczyńska, 2021).

Cell Cycle Arrest and Autophagy in Cancer Cells

A study on cervical cancer cells showed that ferulic acid induced cell cycle arrest and autophagy, suggesting its potential as an anti-cancer drug (Gao et al., 2018).

Photoreactivity

Research on the photoreactivity of 4-methoxycinnamic acid derivatives highlights its potential in the field of photochemistry, which is relevant for various industrial applications (Schrader, Jakupovic, & Baltes, 1994).

Metabolic Improvement in Obesity

A study demonstrated that 4-hydroxy-3-methoxycinnamic acid improves metabolic conditions in diet-induced obese mice, suggesting its potential in obesity management (Ohue‐Kitano et al., 2019).

Effects on Orexigenic Peptides and Glucose Homeostasis

Ferulic acid has been shown to regulate orexigenic peptides and hepatic glucose homeostasis, offering insights into its role in managing obesity and hyperglycemia (Kinyua et al., 2018).

Mechanism of Action

While specific studies on the mechanism of action of 4-Acetoxy-3-methoxycinnamic acid are not available, a related compound, 4-Methoxycinnamic acid, has been found to inhibit fungal cell wall synthesis, destroy the permeability of fungal cell membranes, and mediate the anti-inflammatory, immune response of the host .

properties

IUPAC Name

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNVZISLLDMOR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062545, DTXSID301205242
Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34749-55-8, 2596-47-6
Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Record name 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)-
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Record name Acetylferulic acid
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Record name 4-Acetoxy-3-methoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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